molecular formula C20H18N6NaO3+ B560457 NSC45586 CAS No. 6300-44-3

NSC45586

Numéro de catalogue B560457
Numéro CAS: 6300-44-3
Poids moléculaire: 413.393
Clé InChI: IVOYTGYCZAPITD-KIPFHBNPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

NSC45586 is a protein phosphatase PHLPP inhibitor, which is selective for PHLPP1 and PHLPP2 . It has a molecular formula of C20H18N6NaO3+ and a molecular weight of 413.4 .


Molecular Structure Analysis

The molecular structure of NSC45586 consists of a complex arrangement of carbon, hydrogen, nitrogen, sodium, and oxygen atoms. The exact structure can be represented by the SMILES string: CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O.[Na+] .


Physical And Chemical Properties Analysis

NSC45586 has a molecular weight of 412.38 and a molecular formula of C20H17N6NaO3 . It is soluble in DMSO but insoluble in water and ethanol .

Safety And Hazards

NSC45586 is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Orientations Futures

Research indicates that NSC45586 was effective in promoting nucleus pulposus (NP) cell health, especially in males, suggesting that PHLPP plays a key role in NP cell homeostasis . This suggests that NSC45586 might be a potential drug candidate in treating intervertebral disc (IVD) degeneration .

Propriétés

IUPAC Name

sodium;5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3.Na/c1-11-8-18(17(22)10-16(11)21)26-24-13-4-2-12(3-5-13)23-25-14-6-7-19(27)15(9-14)20(28)29;/h2-10,27H,21-22H2,1H3,(H,28,29);/q;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYXCDXPWJROPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6NaO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40713364
Record name sodium;(3Z)-3-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40713364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135422008

CAS RN

6300-44-3
Record name NSC45586
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45586
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name sodium;(3Z)-3-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40713364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
16
Citations
TC Jackson, JD Verrier, T Drabek… - … of Pharmacology and …, 2013 - ASPET
… Here we investigate if several PHLPP inhibitors (NSC117079 and NSC45586) selectively activate AKT in primary rat cortical neurons and astrocytes. Furthermore, because PHLPP1 is …
Number of citations: 27 jpet.aspetjournals.org
EW Bradley, EL Taylor, CC Becerra… - Osteoarthritis and …, 2018 - oarsijournal.com
… In this study, we examined the stability of two Phlpp inhibitors (NSC117079 and NSC45586) in vitro and tested their effectiveness at providing sustained relief to PTOA associated pain …
Number of citations: 1 www.oarsijournal.com
S Borland, K Krakowiak - 2023 - heart.bmj.com
… used: NSC117079 and NSC45586. Biochemical inhibition of PHLPP using NSC117079 (200 µM) or … , but this increase in calcification was prevented with NSC117079 or NSC45586. …
Number of citations: 0 heart.bmj.com
F Lo, S Sinha - 2023 - heart.bmj.com
… TGF-β1 increased VSMC calcification, but this increase in calcification was prevented with NSC117079 or NSC45586. In conclusion, inhibiting PHLPP phosphatases reduces VSMC …
Number of citations: 0 heart.bmj.com
X Zhu, J Learoyd, L Tang, L Ning, ZH Shao… - A35. RECENT …, 2012 - atsjournals.org
Methods: Neutrophils were isolated from human blood by density gradient separations. Two potential PHLPP inhibitors identified from chemical screening, NSC45586 and NSC117079, …
Number of citations: 0 www.atsjournals.org
SR Weaver, EL Taylor, EL Zars… - Journal of Bone and …, 2021 - Wiley Online Library
… ( 51 ) ChIP-PCR of chromatin from IMCs treated with NSC117079 and NSC45586 for 24 hours verified robust enrichment of H3K27ac in the Pth1r promoter of IMCs (Fig. 2C). Phlpp1 −/− …
Number of citations: 7 asbmr.onlinelibrary.wiley.com
TC Jackson, C Dezfulian, VA Vagni, J Stezoski… - Biomolecules, 2022 - mdpi.com
… or NSC45586 … NSC45586 strongly bound to albumin in the culture media, raising questions on its potential translatability for in vivo use [7]. In addition, both NSC117079 and NSC45586 …
Number of citations: 1 www.mdpi.com
K Balamurugan, K Chandra, SS Latha, M Swathi… - Drug Discovery …, 2022 - Elsevier
… NSC45586 and NSC117079 treatments were shown to suppress apoptosis via amplified … nonspecific inhibition of PHLPP isoforms by NSC45586 and NSC117079 did not exhibit any …
Number of citations: 4 www.sciencedirect.com
AH Hsu, KJ Curry, KS Shim, P Frederick, C Morrison… - Cancer Research, 2015 - AACR
… The inhibition of AKT by PKCα is dependent on PP2A since okadaic acid and calyculin A, but not the PHLPP1/2 inhibitors NSC117079 and NSC45586, blocked the effect, a finding …
Number of citations: 0 aacrjournals.org
A Mallick, M Sharma, CS Dey - Molecular and Cellular Neuroscience, 2022 - Elsevier
… two PHLPP inhibitors (NSC117079 and NSC45586) which inhibit the PP2C phosphatase … the two different pan-PHLPP inhibitors – NSC45586 and NSC117079 in astrocytes as well. In …
Number of citations: 2 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.